3-(2-phenylethenesulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLRXFSRZUJEQY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Precursors for 3 2 Phenylethenesulfonamido Benzoic Acid
General Principles of Sulfonamide Bond Formation in Organic Synthesis
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry and is typically synthesized through several reliable methodologies. nih.govtandfonline.com These approaches primarily involve the coupling of a sulfur electrophile with an amine nucleophile.
Condensation Reactions Involving Sulfonyl Chlorides and Amines
The most traditional and widely employed method for constructing sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. nih.govnih.govijarsct.co.in This reaction is highly efficient and proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. libretexts.org
The synthesis of 3-(2-phenylethenesulfonamido)benzoic acid can be achieved by reacting (E)-2-phenylethenesulfonyl chloride with 3-aminobenzoic acid. The amine group of 3-aminobenzoic acid acts as the nucleophile, attacking the sulfonyl chloride to form the desired sulfonamide linkage. This method's reliability and the commercial availability or straightforward synthesis of the precursors make it a primary choice. ijarsct.co.in
Table 1: Key Features of Sulfonyl Chloride and Amine Condensation
| Feature | Description |
| Reactants | Sulfonyl Chloride (R-SO₂Cl), Primary or Secondary Amine (R'-NH₂) |
| Mechanism | Nucleophilic substitution at the sulfur atom. |
| Conditions | Typically requires a base (e.g., pyridine, triethylamine) to scavenge HCl. |
| Advantages | High yields, well-established, broad substrate scope. nih.govijarsct.co.in |
| Limitations | Availability and stability of the required sulfonyl chloride. nih.govnih.gov |
Oxidative Sulfonylation Approaches
More contemporary methods bypass the need for pre-formed, and often unstable, sulfonyl chlorides by employing oxidative coupling strategies. nih.govrsc.org These reactions can generate the sulfonamide bond directly from more readily available starting materials like thiols or sulfinic acids.
One such approach is the oxidative coupling of thiols and amines. acs.orgnih.gov In this process, the thiol is oxidized in situ to a reactive sulfur species that is then trapped by an amine. rsc.org For example, electrochemical methods have been developed that enable the direct coupling of thiols and amines, driven only by electricity without the need for chemical oxidants, forming hydrogen as a benign byproduct. nih.govacs.orgnih.govcapes.gov.br Another strategy involves the use of hypervalent iodine reagents to facilitate the one-pot synthesis of primary sulfonamides from thiols and an ammonia (B1221849) source. rsc.org These methods offer a greener and more atom-economical alternative to the classical sulfonyl chloride route. rsc.org
Metal-Catalyzed Sulfonamide Synthesis
Transition metal catalysis has emerged as a powerful tool for forming carbon-sulfur and sulfur-nitrogen bonds, offering novel pathways to sulfonamides under mild conditions. thieme-connect.deresearchgate.net Palladium, copper, and indium catalysts have been successfully employed in these transformations.
Palladium-catalyzed methods, for instance, can be used to prepare arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to yield sulfonamides. nih.gov Copper-catalyzed coupling of arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a direct, three-component synthesis of sulfonamides. nih.govacs.org Furthermore, indium metal has been shown to be an efficient catalyst for the sulfonylation of amines, including less reactive and sterically hindered ones, with sulfonyl chlorides at room temperature. researchgate.net These metal-catalyzed reactions often exhibit high functional group tolerance and provide access to a diverse range of sulfonamide structures that might be difficult to obtain through traditional methods. acs.orgthieme-connect.comacs.org
Table 2: Comparison of Metal-Catalyzed Sulfonamide Synthesis Methods
| Catalyst System | Precursors | Key Advantages |
| Palladium | Arylboronic acids, SO₂ source, Amine | Convergent synthesis, avoids harsh chlorination. nih.gov |
| Copper | Arylboronic acids, DABSO, Amine | Direct three-component coupling. nih.govacs.org |
| Indium | Sulfonyl chlorides, Amine | Mild conditions, effective for hindered substrates. researchgate.net |
Synthesis of the Phenylethenesulfonamide Moiety
The synthesis of the target molecule requires the specific phenylethenesulfonamide portion. This is typically constructed from (E)-2-phenylethenesulfonyl chloride, which is then coupled with an appropriate amine.
Routes to Vinyl Sulfonamides (Ethenesulfonamides)
Vinyl sulfonamides are valuable electrophiles and structural motifs in medicinal chemistry. rsc.orgchemrxiv.orgrsc.orgnih.gov Their synthesis can be challenging due to the electrophilicity of the vinyl group, which can lead to polymerization or side reactions. nih.gov
A direct and efficient one-pot procedure for creating E-arylethenesulfonamides starts from 1-hydroxy-1-arylalkanes. nih.govkaust.edu.sa This method capitalizes on the reactivity of an intermediate sulfonic acid in thionyl chloride to achieve both chlorination and elimination in a single pot, providing a straightforward route to the desired products. nih.gov Another approach involves using an α-selenoether as a masking group, which can be eliminated under mild oxidative conditions to yield the terminal vinyl sulfonamide, avoiding harsh conditions and often simplifying purification. rsc.org
Horner Reaction Strategies
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it has been successfully adapted for the preparation of vinyl sulfonamides. organic-chemistry.orgorganic-chemistry.org This strategy involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org
To synthesize a vinyl sulfonamide, a key reagent such as a diphenylphosphorylmethanesulfonamide is used. organic-chemistry.org This phosphonate reagent is first deprotonated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide. This nucleophilic carbanion then attacks an aldehyde, in this case, benzaldehyde, to form a β-hydroxyphosphonate intermediate. This intermediate subsequently undergoes elimination to form the alkene. The HWE reaction typically yields the thermodynamically more stable (E)-isomer with high selectivity, which is advantageous for synthesizing (E)-2-phenylethenesulfonamides. organic-chemistry.orgresearchgate.netresearchgate.net This method is versatile, compatible with a variety of aldehydes, and provides a reliable route to functionally distinct vinyl sulfonamides. organic-chemistry.orgnih.gov
Stereoselective Synthesis of the Phenylethene Moiety (E/Z Isomerism)
The geometry of the double bond in the phenylethene moiety can significantly impact the biological activity of the final compound. Therefore, controlling the E/Z isomerism during the synthesis of the vinyl sulfonamide is crucial.
The synthesis of vinyl sulfonamides can result in mixtures of E and Z isomers. researchgate.net However, often the more stable E-isomer is the major product. researchgate.net Base-catalyzed geometric isomerizations of vinyl sulfones have been reported, which can be exploited to obtain the desired isomer. nih.gov For instance, treatment of a geometric mixture of a β-methyl substituted sulfonimidamide with a base like KHMDS can lead to the formation of the pure (E)-isomer. nih.gov Similar isomerizations have been observed for vinyl sulfones, where a 3-azido E-vinyl sulfone can be converted to its Z-vinyl azide (B81097) counterpart upon treatment with a base. cofc.eduresearchgate.net The stereochemical outcome of these isomerizations can be influenced by non-bonding interactions between substituents on the vinyl group. cofc.eduresearchgate.net
Synthesis of the Benzoic Acid Scaffold and Functionalization at the Meta Position
The benzoic acid portion of the target molecule requires a substitution pattern at the meta position. Benzoic acids are important structural motifs found in many drug molecules and natural products. researchgate.netscispace.comresearchgate.netexlibrisgroup.comnih.gov
The synthesis of 3-substituted benzoic acids can be achieved through various methods. One common approach is the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid. wikipedia.org This amino group can then be further modified or used as a handle for subsequent reactions. For instance, diazotization of 3-aminobenzoic acid followed by a Sandmeyer-type reaction can introduce various substituents at the 3-position. prepchem.com
Another strategy involves the direct functionalization of the C-H bond at the meta-position of a benzoic acid derivative. researchgate.netscispace.comresearchgate.netexlibrisgroup.com While ortho-C-H functionalization is well-established, meta-C-H activation has been more challenging. scispace.com Recent developments have utilized directing groups to achieve meta-selective olefination and acetoxylation of benzoic acid derivatives. researchgate.netresearchgate.net
Furthermore, 3-hydroxybenzoic acid can serve as a versatile starting material. rasayanjournal.co.in The hydroxyl group can be etherified or esterified to introduce a variety of substituents. rasayanjournal.co.in
A "one-pot" oxo-reduction process starting from 3-nitrobenzaldehyde (B41214) has also been developed for the synthesis of 3-aminobenzoic acid in an environmentally friendly manner using subcritical water. mdpi.com
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Nitrobenzoic acid | Reduction | 3-Aminobenzoic acid | wikipedia.org |
| 3-Aminobenzoic acid | Diazotization, Sandmeyer reaction | 3-Substituted benzoic acid | prepchem.com |
| Benzoic acid derivative | Transition-metal catalyst, directing group | meta-Functionalized benzoic acid | researchgate.netresearchgate.net |
| 3-Hydroxybenzoic acid | Alkyl halides, etc. | 3-Alkoxy/Acyloxybenzoic acid | rasayanjournal.co.in |
| 3-Nitrobenzaldehyde | Carbonaceous bio-based material, subcritical water | 3-Aminobenzoic acid | mdpi.com |
Coupling Strategies for the Sulfonamide and Benzoic Acid Components
The final step in the synthesis of this compound is the formation of the sulfonamide bond between the phenylethenesulfonyl moiety and the 3-aminobenzoic acid scaffold.
The formation of the N-acylsulfonamide linkage is a key transformation. nih.govresearchgate.net This can be achieved through the acylation of a sulfonamide or the sulfonylation of an amide. researchgate.net N-acylsulfonamides are often considered bioisosteres of carboxylic acids due to their similar acidic properties. nih.govresearchgate.net
Several methods exist for the efficient one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides. thieme-connect.com One such method utilizes cyanuric chloride in the presence of a base and a reusable catalyst to afford the desired products in excellent yields under mild conditions. thieme-connect.com The reaction likely proceeds through the formation of an active carboxylate-cyanuric ester intermediate. thieme-connect.com
Alternatively, coupling reagents commonly used in peptide synthesis, such as EDCI and HOBt, can be employed to facilitate the condensation of a carboxylic acid with a sulfonamide. acs.org Another approach involves the use of T3P (propylphosphonic anhydride) as a coupling agent. nih.gov
The choice of coupling strategy will depend on the specific functionalities present in the two coupling partners to ensure chemoselectivity and avoid unwanted side reactions.
| Coupling Reagents | Reactants | Product | Reference |
| Cyanuric chloride, triethylamine, alumina | Carboxylic acid, sulfonamide | N-Acylsulfonamide | thieme-connect.com |
| EDCI, HOBt, DMAP | Carboxylic acid, sulfonamide | N-Acylsulfonamide | acs.org |
| T3P, Et3N | Carboxylic acid, amine/aniline | Amide | nih.gov |
| HATU, iPr2NEt | Carboxylic acid, amine | Amide | nih.gov |
Comparative Analysis of Synthetic Routes for this compound
The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established chemical transformations. The most direct approach involves the formation of a sulfonamide bond between 3-aminobenzoic acid and a suitable (E)-2-phenylethenesulfonyl precursor. The comparison of synthetic routes hinges on the preparation of this key sulfonyl precursor and the conditions of the final coupling reaction.
A plausible and conventional pathway (Route A) involves the reaction of 3-aminobenzoic acid with (E)-2-phenylethenesulfonyl chloride under Schotten-Baumann conditions. jk-sci.com An alternative, more environmentally conscious approach (Route B) would employ greener solvents and reagents for both the synthesis of the sulfonyl chloride and the final sulfonamide formation. scielo.brgoogle.com
Route A: Classical Schotten-Baumann Synthesis
This route is a two-step process:
Synthesis of (E)-2-Phenylethenesulfonyl Chloride: This precursor is typically prepared from the corresponding sulfonic acid salt, sodium (E)-2-phenylethenesulfonate. nih.gov The salt is treated with a chlorinating agent, such as thionyl chloride, often in the presence of a solvent like dimethylformamide (DMF). youtube.com
Sulfonamide Formation: 3-aminobenzoic acid is coupled with the prepared (E)-2-phenylethenesulfonyl chloride. This reaction is generally carried out in a biphasic system or in an organic solvent with a base (e.g., pyridine, triethylamine, or aqueous sodium carbonate) to neutralize the hydrochloric acid byproduct. jk-sci.commdpi.com
Route B: Green Chemistry-Informed Synthesis
This route focuses on minimizing hazardous substances and improving efficiency:
Greener Synthesis of (E)-2-Phenylethenesulfonyl Chloride: Modern methods avoid highly toxic reagents like thionyl chloride. One such approach is the oxidative chlorination of a corresponding sulfur compound (e.g., a thiol or disulfide) using a less hazardous reagent combination, such as trichloroisocyanuric acid (TCCA) in water. google.com Another advanced, solvent-free method involves the mechanochemical oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951). acs.org
Aqueous Sulfonamide Formation: The final coupling step is performed in water, omitting the need for volatile organic solvents. This method involves reacting the amine and the sulfonyl chloride in an aqueous medium, with the pH controlled by an inorganic base like sodium carbonate. scielo.brmdpi.com The desired sulfonamide product often precipitates from the aqueous solution, simplifying purification. scielo.br
Efficiency and Atom Economy Considerations
Yield Efficiency: For Route A, the conversion of sulfonic acid salts to sulfonyl chlorides with thionyl chloride is generally efficient. The subsequent Schotten-Baumann reaction to form sulfonamides can also provide high yields, although the hydrolysis of the sulfonyl chloride in aqueous biphasic systems can be a competing side reaction, sometimes necessitating an excess of the reagent. mdpi.com
For Route B, green synthetic methods for sulfonamides in water have been reported to produce excellent yields and high purity products, often without the need for chromatographic purification. scielo.brgoogle.com The efficiency of greener sulfonyl chloride preparations, such as mechanosynthesis, is also reported to be high. acs.org
Atom Economy: Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as: (MW of desired product / Σ MW of all reactants) x 100%
A comparative analysis of the atom economy for the final coupling step in both routes reveals key differences. Route A, using an organic base like pyridine, incorporates the base into the calculation of reactant mass, even though it is not part of the final product. Route B, using sodium carbonate in water, is more atom-economical as the base has a lower molecular weight and water is typically not included in the calculation as a solvent.
| Route | Reactants for Final Step | MW of Product | Σ MW of Reactants | Atom Economy | Byproducts |
| A (Classical) | 3-Aminobenzoic Acid + (E)-2-Phenylethenesulfonyl Chloride + Pyridine (base) | 319.34 g/mol | 137.14 + 202.66 + 79.10 = 418.90 g/mol | 76.2% | Pyridinium (B92312) hydrochloride |
| B (Green) | 3-Aminobenzoic Acid + (E)-2-Phenylethenesulfonyl Chloride + Sodium Carbonate (base) | 319.34 g/mol | 137.14 + 202.66 + 105.99 = 445.79 g/mol | 71.6% | Sodium chloride, Sodium bicarbonate, Carbon dioxide |
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. upb.ro
Route A (Classical):
Solvents: This route often employs chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like DMF. mdpi.com These solvents are associated with significant environmental and health concerns.
Reagents: The use of thionyl chloride for the synthesis of the sulfonyl chloride precursor is a major drawback. It is a highly toxic and corrosive reagent that releases HCl gas. Organic bases like pyridine are also toxic.
Waste: The process generates pyridinium hydrochloride as a byproduct, which must be treated and disposed of. Workup procedures can generate significant solvent waste.
Route B (Green):
Solvents: The primary advantage of this route is the use of water as the solvent for the sulfonylation step, which is non-toxic, non-flammable, and inexpensive. scielo.br Some modern methods for precursor synthesis can be performed solvent-free (mechanochemistry). acs.org
Reagents: This approach seeks to replace hazardous reagents. For instance, using sodium hypochlorite or TCCA for the chlorination step is an improvement over thionyl chloride. google.comacs.org Using an inorganic base like sodium carbonate is preferable to pyridine.
Energy Efficiency: Many green protocols for sulfonamide synthesis can be performed at room temperature, reducing energy consumption. google.com Electrochemical methods, which operate under mild conditions, also represent a green alternative for synthesizing sulfonamide precursors. prepchem.com
Process Simplification: In aqueous synthesis, the product often precipitates directly from the reaction mixture in high purity, minimizing the need for extensive purification steps like column chromatography and reducing solvent usage during workup. scielo.br This aligns with the principles of process intensification and waste minimization.
Recent advancements also point toward one-pot strategies that generate sulfonyl chlorides from starting materials like aromatic carboxylic acids and then react them in situ with amines, further improving process efficiency and reducing waste from isolating intermediates. princeton.edu
Chemical Reactivity and Transformations of 3 2 Phenylethenesulfonamido Benzoic Acid
Reactions Involving the Sulfonamide Group
The sulfonamide group (–SO₂NH–) is a critical functional moiety that imparts specific chemical and physical properties to the molecule. Its reactivity is centered on the nitrogen atom and the acidic nature of the N-H proton.
N-Alkylation and N-Acylation Reactions
The sulfonamide nitrogen in 3-(2-phenylethenesulfonamido)benzoic acid can participate in nucleophilic substitution reactions, primarily N-alkylation and N-acylation, to yield a variety of derivatives.
N-Alkylation: The deprotonated sulfonamide acts as a nucleophile and can be alkylated using various alkylating agents. The reaction typically proceeds by first treating the sulfonamide with a base to generate the corresponding anion, which then reacts with an alkyl halide or another suitable electrophile. Metal-ligand bifunctional catalysts, such as specific ruthenium complexes, have been shown to be effective for the N-alkylation of aminobenzenesulfonamides with alcohols, a process that could potentially be adapted for this compound. nih.gov Copper-catalyzed conditions have also been developed for the N-alkylation of related sulfonamides. researchgate.net
N-Acylation: N-acylation of the sulfonamide group can be achieved using acylating agents like acid chlorides or anhydrides. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack of the sulfonamide nitrogen. orientjchem.orgresearchgate.netresearchgate.net The use of N-acylbenzotriazoles in the presence of a base like sodium hydride provides a convenient method for the N-acylation of sulfonamides under relatively mild conditions. semanticscholar.org The resulting N-acylsulfonamides are an important class of compounds with various biological activities. orientjchem.org Furthermore, methods utilizing P₂O₅/SiO₂ as a recyclable catalyst have been reported for the N-acylation of sulfonamides, offering a greener alternative. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-3-(2-phenylethenesulfonamido)benzoic acid |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | N-Acyl-3-(2-phenylethenesulfonamido)benzoic acid |
| N-Acylation | N-Acylbenzotriazole / NaH | N-Acyl-3-(2-phenylethenesulfonamido)benzoic acid |
Protonation/Deprotonation Behavior and Acidity
The this compound molecule possesses two acidic protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. The carboxylic acid proton is significantly more acidic than the sulfonamide proton.
The acidity of the sulfonamide proton is influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group (–SO₂–), which stabilizes the resulting conjugate base through resonance. Deprotonation of the sulfonamide nitrogen enhances its nucleophilicity, a key step in N-alkylation and N-acylation reactions. rsc.org The acidity of the benzoic acid moiety is also influenced by the substitution pattern on the aromatic ring. The pKa of benzoic acid is around 4.2, and while the phenylethenesulfonamido group's precise electronic effect at the meta position is complex, it is expected to have a modest influence on the carboxylic acid's pKa.
Reactions of the Ethene (Vinyl) Moiety
The ethene (or vinyl) group (–CH=CH–) attached to the sulfonyl group is an electron-deficient π-system due to the strong electron-withdrawing effect of the sulfonyl group. This makes it a reactive site for various addition reactions.
Michael Addition Reactions
The electron-deficient double bond of the vinyl sulfonamide acts as a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov
Nucleophiles such as amines, thiols, and stabilized carbanions can add to the β-carbon of the vinyl group. nih.govrsc.orgresearchgate.net Vinyl sulfones have been shown to react selectively and rapidly with thiols. rsc.org The high reactivity and selectivity of vinyl sulfonamides make them valuable in various synthetic applications, including the synthesis of complex molecules and polymers. nih.govnih.gov Organocatalytic methods have been developed for the enantioselective Michael addition of aldehydes to vinyl sulfones, highlighting the potential for stereocontrolled transformations. acs.org
| Nucleophile (Michael Donor) | Product of Michael Addition |
| Amines (R₂NH) | β-Aminoethylsulfonamide derivative |
| Thiols (RSH) | β-Thioethylsulfonamide derivative |
| Malonates (CH₂(COOR)₂) | β-Substituted ethylsulfonamide derivative |
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The electron-deficient vinyl group of this compound can participate as a 2π component in various cycloaddition reactions.
Diels-Alder Reactions: As a dienophile, the vinyl sulfonamide moiety can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the sulfonyl group enhances the reactivity of the dienophile, particularly in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com The regioselectivity of the reaction with unsymmetrical dienes is governed by electronic and steric factors. youtube.comkhanacademy.org While five-membered heterocycles like furan (B31954) and thiophene (B33073) can undergo Diels-Alder reactions, the stability of the resulting adducts can vary. nih.gov In some cases, tandem Diels-Alder and retro-ene reactions of sulfonyl-substituted dienes have been utilized to create complex cyclohexene (B86901) structures. princeton.edu
[3+2] Cycloadditions: The vinyl sulfonamide can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. uchicago.eduwikipedia.orgsci-rad.com These reactions are a valuable method for constructing five-membered heterocyclic rings. For instance, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring system. wikipedia.org The regioselectivity of these cycloadditions is controlled by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org
Oxidation and Reduction Reactions
The double bond of the ethene moiety can be subjected to both oxidation and reduction, leading to a variety of functional group transformations.
Oxidation: The carbon-carbon double bond can be oxidized under various conditions. For example, epoxidation using peroxy acids would yield the corresponding oxirane. Dihydroxylation using reagents like osmium tetroxide would produce a diol. Oxidative cleavage with ozone (ozonolysis) would break the double bond, leading to the formation of an aldehyde or carboxylic acid, depending on the workup conditions.
Reduction: The double bond can be readily reduced to a single bond via catalytic hydrogenation. This transformation would convert the phenylethenesulfonamido group to a phenylethanesulfonamido group. This is a common method for removing unsaturation within a molecule. More aggressive reducing agents, such as Mg in methanol, have been shown to cleave the C-S and N-S bonds in cyclic sulfonamides, suggesting that under harsh conditions, the entire sulfonamide moiety could be reductively removed. acs.org
Reactivity of the Benzoic Acid Moiety
The benzoic acid group in this compound is a primary site for chemical modification, offering opportunities for transformations at both the carboxylic acid function and the aromatic ring.
Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)
The carboxylic acid group is readily converted into esters and amides through various established synthetic methodologies.
Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a viable route. libretexts.orgasm.org For instance, reacting the parent acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield the corresponding ethyl ester. libretexts.org The reaction is an equilibrium process, and using the alcohol as a solvent or removing water as it forms can drive the reaction towards the ester product.
More sophisticated methods like the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can also be employed for esterification under milder conditions. This method is particularly useful for coupling with more complex or sensitive alcohols.
The choice of alcohol can influence the properties of the resulting ester. The use of sterically bulky alcohols may require more forcing conditions or specialized catalysts to achieve high yields. libretexts.org
Amidation: The carboxylic acid can be transformed into a wide array of amides by reaction with primary or secondary amines. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.
Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine. The synthesis of various amide derivatives from aminobenzoic acids has been well-documented, providing a basis for the expected reactivity of the target compound. nih.govnih.gov For example, reaction with a primary amine like methylamine (B109427) would yield the corresponding N-methylamide.
Table 1: Examples of Carboxylic Acid Transformations
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Esterification (Fischer) | Ethanol, Sulfuric Acid (catalyst), Reflux | Ethyl 3-(2-phenylethenesulfonamido)benzoate |
| Amidation | 1. Thionyl chloride; 2. Methylamine | N-methyl-3-(2-phenylethenesulfonamido)benzamide |
Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)
The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carboxylic acid and the sulfonamido groups. The sulfonamide group (-NHSO2-) itself is a deactivating group, and the carboxylic acid group is also deactivating. Both are meta-directing substituents. Therefore, any electrophilic substitution on the benzoic acid ring of this compound is expected to be challenging and to occur at the positions meta to both existing substituents, which are positions 4 and 6.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring would require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The substitution would likely occur at the C4 or C6 position.
Halogenation: The introduction of a halogen (e.g., Br, Cl) would also necessitate the use of a Lewis acid catalyst, such as FeBr3 or AlCl3, along with the corresponding halogen.
Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H), again expected at the C4 or C6 position. masterorganicchemistry.com
It is important to note that the phenylethene portion of the molecule also contains an aromatic ring that is activated towards electrophilic substitution. Therefore, controlling the regioselectivity to favor substitution on the benzoic acid ring over the styrene (B11656) ring would be a significant synthetic challenge. The styrene ring is likely to be more reactive towards electrophiles.
Stability and Degradation Pathways (excluding safety profiles)
The stability of this compound is influenced by the inherent chemical properties of the sulfonamide, benzoic acid, and styrenic functionalities. Degradation can occur under various conditions, including thermal stress, and through biological or chemical processes.
Thermal Stability: Aromatic sulfonamides generally exhibit moderate to good thermal stability. However, the presence of the phenylethenesulfonamido group may introduce specific degradation pathways. Studies on the thermal properties of various sulfonamide derivatives have shown that decomposition often begins with the cleavage of the sulfonamide bond. nih.govnih.gov For this compound, heating could potentially lead to the cleavage of the S-N bond or the C-S bond. The presence of the vinyl group in the styrenesulfonamide moiety might offer additional decomposition routes, such as polymerization or oxidation at elevated temperatures.
Chemical Degradation: The sulfonamide linkage can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an amide or ester linkage.
Acidic Conditions: In strongly acidic media, protonation of the sulfonamide nitrogen could facilitate cleavage of the S-N bond. However, sulfonamides are known to be relatively stable even at low pH. nih.gov
Basic Conditions: Under strong basic conditions, deprotonation of the sulfonamide nitrogen could occur, potentially leading to rearrangement or cleavage, although this typically requires harsh conditions.
Microbial Degradation: The biodegradation of sulfonamides in the environment has been a subject of study. Some microorganisms are capable of degrading sulfonamides, often initiating the process through cleavage of the sulfonamide bond. nih.govnih.gov The degradation pathway can involve hydroxylation of the aromatic rings followed by ring cleavage. For this compound, microbial degradation could potentially proceed via cleavage of the sulfonamide bond to yield 3-aminobenzoic acid and 2-phenylethenesulfonic acid, which could then be further metabolized. nih.gov The styrene moiety might also be susceptible to microbial oxidation.
Table 2: Potential Degradation Products
| Degradation Condition | Potential Primary Degradation Products |
|---|---|
| Strong Acidic Hydrolysis | 3-Aminobenzoic acid, 2-Phenylethenesulfonic acid |
| Strong Basic Hydrolysis | 3-Aminobenzoic acid, 2-Phenylethenesulfonic acid |
| Microbial Degradation | 3-Aminobenzoic acid, 2-Phenylethenesulfonic acid, Hydroxylated derivatives |
Structural Elucidation and Conformational Analysis of 3 2 Phenylethenesulfonamido Benzoic Acid
Spectroscopic Characterization Techniques for Structural Confirmation
A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed to verify the molecular structure of 3-(2-phenylethenesulfonamido)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of the related benzoic acid, signals for the aromatic protons appear in the range of δ 7.4-8.2 ppm, while the carboxylic acid proton is typically observed as a broad singlet at a higher chemical shift, around δ 12.4 ppm. chegg.comdocbrown.info For the this compound, additional signals corresponding to the phenylethene and sulfonamide protons would be expected. The vinyl protons of the phenylethene group would likely appear in the δ 6.0-7.5 ppm region, and the NH proton of the sulfonamide would be a distinct singlet.
The ¹³C NMR spectrum of benzoic acid shows signals for the aromatic carbons between δ 128-134 ppm and a characteristic signal for the carboxylic carbon around δ 173 ppm. chegg.comdocbrown.info For the title compound, additional resonances for the carbons of the phenylethene group and the carbon atoms of the benzoic acid ring influenced by the sulfonamide substituent would be present. The presence of the electron-withdrawing sulfonamide group would be expected to shift the resonances of the attached aromatic carbons. A study on related 3-(substituted phenylsulfonamido)benzoic acids has shown that the chemical shifts of the NH protons and CO carbons are influenced by substituents on the phenylsulfonamido group. worldscientificnews.com
Table 1: Representative ¹H NMR Spectral Data for Benzoic Acid Moiety
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.4 - 8.2 | Multiplet |
| Carboxylic Acid OH | ~12.4 | Singlet (broad) |
Note: Data is based on the parent compound benzoic acid and is illustrative. chegg.comdocbrown.info Specific shifts for the title compound may vary.
Table 2: Representative ¹³C NMR Spectral Data for Benzoic Acid Moiety
| Carbon | Chemical Shift (ppm) |
| Aromatic C | 128 - 134 |
| Carboxylic C=O | ~173 |
Note: Data is based on the parent compound benzoic acid. chegg.comdocbrown.info Specific shifts for the title compound will differ due to substitution.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The IR spectrum of a sulfonamide-containing compound typically displays strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O group. worldscientificnews.com For related sulfonamides, these bands are observed in the regions of 1318-1383 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net
The presence of the carboxylic acid group is confirmed by a broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and a sharp C=O stretching absorption around 1670-1700 cm⁻¹. docbrown.inforesearchgate.netresearchgate.net The N-H stretching vibration of the sulfonamide group is expected to appear in the region of 3300-3400 cm⁻¹. worldscientificnews.comresearchgate.net Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, and C=C stretching vibrations from the aromatic rings and the ethene linker would appear in the 1450-1600 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1670-1700 |
| Sulfonamide | N-H stretch | 3300-3400 |
| Sulfonamide | S=O asymmetric stretch | 1318-1383 |
| Sulfonamide | S=O symmetric stretch | 1150-1180 |
| Aromatic/Vinylic | C-H stretch | 3000-3100 |
| Aromatic/Vinylic | C=C stretch | 1450-1600 |
Note: These are typical ranges and specific values for the title compound may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₅H₁₃NO₄S. In the mass spectrum of the related benzoic acid, a prominent peak is observed for the molecular ion at m/z 122. docbrown.infonist.gov Key fragmentation pathways for benzoic acid include the loss of a hydroxyl group (m/z 105) and the loss of a carboxyl group (m/z 77). docbrown.info For the title compound, fragmentation would likely involve cleavage at the sulfonamide bond, leading to ions corresponding to the benzoic acid and phenylethenesulfonyl moieties.
X-ray Crystallography for Solid-State Structure Determination
For instance, in the crystal structures of other sulfonamides, the geometry around the sulfur atom is typically tetrahedral. iucr.org The S-N bond lengths in sulfonamides are generally around 1.62-1.63 Å, and the S-C bond lengths are approximately 1.77 Å. iucr.orgcapes.gov.br The O-S-O bond angle is typically around 119°. iucr.org In the solid state, benzoic acid and its derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov It is highly probable that this compound would also exhibit intermolecular hydrogen bonding involving the carboxylic acid and sulfonamide groups, influencing the crystal packing. iucr.org
Conformational Analysis of the Sulfonamide Linkage
Rotational Barriers and Preferred Conformations
The rotation around the S-N bond in sulfonamides is a key conformational feature. capes.gov.brresearchgate.net Studies on various sulfonamides have shown that there are energy barriers to this rotation, leading to preferred conformations. capes.gov.brresearchgate.net The conformation of the sulfonamide group is often described by the torsion angle around the S-N bond. In many aryl sulfonamides, the conformation is such that the nitrogen lone pair bisects the O=S=O angle. researchgate.net
The potential energy surface of the sulfonamide bond is characterized by multiple energy minima, indicating a degree of flexibility. psu.edu However, certain conformations are generally favored. For instance, in many benzenesulfonamides, the S-N bond is oriented nearly perpendicular to the plane of the benzene (B151609) ring. nih.govnih.gov The rotational barrier around the S-N bond can be significant, with values reported to be as high as 62–71 kJ·mol⁻¹ in some fluorinated sulfonamides, which is comparable to the rotational barrier in amides. capes.gov.brresearchgate.net This restricted rotation can lead to distinct, stable conformations. The specific preferred conformation of this compound would be influenced by a balance of steric and electronic effects between the phenylethene and benzoic acid moieties.
Influence of Intramolecular Interactions on Conformation
The conformation of this compound is significantly influenced by a network of intramolecular interactions. These non-covalent interactions, primarily hydrogen bonds and steric effects, play a crucial role in determining the three-dimensional arrangement of the molecule.
One of the most dominant intramolecular interactions expected in this molecule is a hydrogen bond between the sulfonamide proton (N-H) and an oxygen atom of the benzoic acid's carboxyl group, or potentially one of the sulfonyl oxygens. The formation of such an intramolecular hydrogen bond can lead to a more compact and rigid conformation by creating a pseudo-ring structure. nih.gov The likelihood of this interaction depends on the relative orientation of the substituent groups on the central benzene ring.
Steric hindrance between the bulky phenylethene group and the benzoic acid moiety can also dictate the conformational preferences. To minimize steric clash, the planar phenyl rings are likely to be twisted out of a coplanar arrangement with respect to the central benzene ring. The degree of this twist will be a balance between the stabilizing effects of any potential π-π stacking interactions and the destabilizing steric repulsions.
Conformational Analysis of the Ethene and Benzoic Acid Moieties
Ethene Moiety: The ethene (vinyl) group in the 2-phenylethenesulfonyl portion of the molecule introduces a region of planarity. The double bond restricts rotation, meaning the relative positions of the phenyl ring and the sulfonyl group attached to the ethene are fixed in either a cis or trans configuration. The trans configuration is generally more stable due to reduced steric hindrance between the phenyl ring and the sulfonyl group. The conformation around the single bonds adjacent to the double bond (C-C and C-S) will be influenced by allylic strain, which can dictate the preferred torsion angles to minimize steric interactions. acs.org
Benzoic Acid Moiety: In the solid state, benzoic acid and its derivatives typically exhibit a high degree of planarity and are known to form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. iucr.orgiaea.orgresearchgate.net This intermolecular hydrogen bonding is a powerful organizing force in the crystal lattice. nih.govresearchgate.net
The conformation of the benzoic acid moiety within the larger structure of this compound will be influenced by the bulky sulfonamide substituent at the meta position. While the carboxyl group itself will likely remain planar, its orientation relative to the benzene ring can vary. The presence of the substituent may cause a slight deviation from the planarity observed in unsubstituted benzoic acid. The rotational freedom around the C-C bond connecting the carboxyl group to the benzene ring allows for different conformations, though the energetic barrier to rotation is generally low.
Mechanistic Insights into Biological Interactions of 3 2 Phenylethenesulfonamido Benzoic Acid
Proposed Molecular Targets and Binding Mechanisms
The structural architecture of 3-(2-phenylethenesulfonamido)benzoic acid suggests a predisposition for interaction with specific enzyme active sites and receptors, leveraging the distinct chemical properties of its sulfonamide and carboxylic acid functionalities.
Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase, GPAT)
Based on its chemical structure, this compound is hypothesized to function as an inhibitor of several key enzymes, including carbonic anhydrase, dihydropteroate synthase, and glycerol-3-phosphate acyltransferase (GPAT). The primary mechanisms of inhibition are likely to be competitive, although other modes of interaction cannot be entirely ruled out.
Competitive inhibition is a plausible mechanism for this compound, particularly in enzymes where a native substrate bears structural resemblance to a component of the inhibitor molecule.
Dihydropteroate Synthase (DHPS): Sulfonamides are classical competitive inhibitors of DHPS, an essential enzyme in the folate biosynthesis pathway of many microorganisms. wikipedia.orgebi.ac.uk They act as structural analogs of the natural substrate, para-aminobenzoic acid (PABA). wikipedia.org It is proposed that the 3-aminobenzoic acid moiety of this compound, while being a meta-substituted isomer of PABA, could still occupy the PABA-binding pocket of DHPS. The sulfonamide linkage would further anchor the molecule within the active site, thereby preventing the condensation of PABA with dihydropterin pyrophosphate and halting folate synthesis. ebi.ac.uknih.gov
Carbonic Anhydrase (CA): The sulfonamide group (-SO₂NH₂) is a critical pharmacophore for the inhibition of carbonic anhydrases. This functional group, in its deprotonated form (-SO₂NH⁻), coordinates directly with the zinc ion (Zn²⁺) located at the catalytic core of the enzyme. researchgate.net This interaction displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The benzene (B151609) ring and the phenylethene tail of the molecule would likely engage in additional van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity, further stabilizing the enzyme-inhibitor complex. nih.gov
Glycerol-3-Phosphate Acyltransferase (GPAT): For GPAT, the benzoic acid portion of the molecule is anticipated to mimic the phosphate group of the natural substrate, glycerol-3-phosphate. The negatively charged carboxylate at physiological pH can interact with positively charged residues in the enzyme's active site. The lipophilic phenylethenesulfonamido tail would likely occupy the binding site for the fatty acyl-CoA substrate, thereby competitively inhibiting the acylation of glycerol-3-phosphate. nih.gov
| Enzyme Target | Natural Substrate Mimicked | Interacting Moiety of Inhibitor | Proposed Binding Interaction |
| Dihydropteroate Synthase | p-Aminobenzoic Acid (PABA) | Benzoic Acid and Sulfonamide | Competitive binding in the PABA pocket. |
| Carbonic Anhydrase | Carbon Dioxide/Bicarbonate | Sulfonamide | Coordination with the active site Zn²⁺ ion. |
| GPAT | Glycerol-3-Phosphate & Acyl-CoA | Benzoic Acid & Phenylethenesulfonamido | Mimicry of phosphate and fatty acid substrates. |
Allosteric Modulation
While competitive inhibition represents a primary proposed mechanism, the potential for allosteric modulation should also be considered. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. While no direct evidence exists for allosteric modulation by this compound, its complex structure with multiple potential interaction points could theoretically allow for binding to an allosteric site on a target enzyme, leading to either a decrease or an increase in its activity.
Molecular Interactions with Protein Binding Sites
The binding of this compound to a protein's active or allosteric site is governed by a combination of non-covalent interactions. These interactions are crucial for the stability of the enzyme-inhibitor or receptor-ligand complex.
Hydrogen Bonding: The sulfonamide and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, allowing for interactions with polar amino acid residues such as serine, threonine, and aspartate within a binding pocket.
Ionic Interactions: At physiological pH, the carboxylic acid group of the benzoic acid moiety will be deprotonated, forming a carboxylate anion. This can form strong ionic bonds with positively charged amino acid residues like lysine and arginine.
Hydrophobic Interactions: The phenyl and styryl groups are nonpolar and can engage in hydrophobic interactions with nonpolar amino acid side chains, such as leucine, isoleucine, and valine, within the binding site. These interactions are critical for the proper orientation and anchoring of the inhibitor.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. The entire molecule can participate in van der Waals interactions with the protein surface.
| Interaction Type | Contributing Substructure(s) | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Sulfonamide, Benzoic Acid | Ser, Thr, Asn, Gln, Asp, Glu |
| Ionic Interactions | Benzoic Acid (carboxylate) | Lys, Arg, His |
| Hydrophobic Interactions | Phenyl ring, Styryl group | Leu, Ile, Val, Phe, Trp |
| Van der Waals Forces | Entire Molecule | All proximal residues |
Role of Specific Substructures in Mechanistic Activity
The biological activity of this compound is a composite of the contributions from its individual substructures.
Sulfonamide Moiety: This is the primary driver for the inhibition of enzymes like carbonic anhydrase and is a key interacting group for dihydropteroate synthase. The geometry and electronic properties of the sulfonamide group are critical for its ability to coordinate with metal ions and form hydrogen bonds. researchgate.netresearchgate.net
Benzoic Acid Moiety: The carboxylic acid group is essential for mimicking anionic substrates like p-aminobenzoic acid and the phosphate group of glycerol-3-phosphate. nih.gov Its acidity and ability to form ionic and hydrogen bonds are crucial for anchoring the molecule in the active sites of target enzymes. The phenyl ring of the benzoic acid also contributes to hydrophobic interactions. nih.gov
Contribution of the Sulfonamide Group
The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its contribution to the biological profile of this compound is multifaceted, stemming from its distinct physicochemical properties. Sulfonamides are recognized for their ability to engage in hydrogen bonding, acting as both hydrogen-bond donors and acceptors. This dual capacity allows for critical interactions within biological systems, such as the active sites of enzymes.
Recent studies have established that the polar sulfonamide functionality can form energetically favorable interactions with aromatic rings. This occurs through through-space NH–π interactions, which can help stabilize the conformation of the molecule within a protein binding pocket, particularly one rich in aromatic amino acid residues vu.nl. The acidity of the sulfonamide proton can be finely tuned by the electronic nature of substituents on adjacent aromatic rings, which in turn influences its interaction potential vu.nl.
Furthermore, the sulfonamide moiety is a key pharmacophore responsible for a broad spectrum of biological activities. Although specific activities must be determined experimentally for each unique compound, the presence of this group is often associated with carbonic anhydrase inhibition, antibacterial, anticancer, and anti-inflammatory properties, among others.
Table 1: Potential Contributions of the Sulfonamide Group to Biological Interactions
| Interaction Type | Description | Potential Role in Biological Activity |
| Hydrogen Bonding | The -NH group acts as a hydrogen bond donor, while the sulfonyl oxygens (-SO₂) act as hydrogen bond acceptors. | Anchoring the molecule within the active site of a target protein; specific recognition by biological macromolecules. |
| NH–π Interactions | Weak, non-covalent interaction between the polar N-H group and the π-system of an aromatic ring (e.g., from a phenylalanine, tyrosine, or tryptophan residue in a protein) vu.nl. | Stabilization of the ligand-protein complex; influencing molecular conformation for optimal binding. |
| Metal Ion Chelation | The sulfonamide group is a well-established zinc-binding group. | Inhibition of metalloenzymes, most notably carbonic anhydrases. |
| Pharmacophoric Role | The core structure is associated with a wide range of therapeutic effects. | Potential for antibacterial, anticancer, anti-inflammatory, or diuretic activities. |
Role of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is a pivotal functional group in drug design, largely due to its ability to exist in an ionized carboxylate form (-COO⁻) at physiological pH. This feature is critical for the biological interactions of this compound. The negatively charged carboxylate can form strong ionic bonds, or salt bridges, with positively charged residues like arginine, lysine, or histidine in a protein's active site. This type of interaction can significantly enhance binding affinity and specificity.
From a mechanistic standpoint, the carboxylic acid is central to the Sequential Proton-Loss Electron-Transfer (SPLET) pathway of antioxidant activity. In this mechanism, the initial and most favorable step is the deprotonation of the carboxylic acid, which is followed by the transfer of an electron from the resulting anion to neutralize a free radical scielo.br.
Table 2: Potential Roles of the Carboxylic Acid Group in Biological Interactions
| Interaction Type | Description | Potential Role in Biological Activity |
| Ionic Bonding (Salt Bridge) | Formation of strong electrostatic interactions between the negatively charged carboxylate (-COO⁻) and positively charged amino acid residues (e.g., Arg, Lys). | High-affinity binding to target proteins; crucial for molecular recognition and anchoring. |
| Hydrogen Bonding | The carboxyl group can act as both a hydrogen bond donor (from -OH) and an acceptor (from C=O). | Orienting the molecule within a binding site; contributing to binding specificity. |
| Metal Ion Chelation | The oxygen atoms of the carboxylate can coordinate with metal ions (e.g., Zn²⁺, Mg²⁺) in enzyme active sites. | Inhibition of metalloenzymes. |
| Role in SPLET Mechanism | Acts as the primary site for proton loss, the initial step in the SPLET antioxidant pathway scielo.br. | Conferring antioxidant properties by facilitating the neutralization of free radicals. |
Influence of the Phenylethene Moiety
The phenylethene moiety, also known as a styryl or vinylbenzene group, consists of a vinyl group attached to a benzene ring britannica.comebi.ac.ukwikipedia.org. This structural element provides a large, nonpolar surface area that can engage in several important non-covalent interactions within a biological target.
The primary interactions mediated by the phenylethene group are hydrophobic and π-stacking interactions. Hydrophobic interactions are driven by the tendency of nonpolar groups to aggregate in an aqueous environment, effectively burying themselves within the hydrophobic core of a protein and displacing water molecules rug.nlresearchgate.net.
Simultaneously, the aromatic ring of the phenylethene group can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan libretexts.orgresearchgate.net. These interactions, which involve the face-to-face stacking of π-electron systems, can occur in several geometries (e.g., sandwich, parallel-displaced, or T-shaped) and are crucial for stabilizing ligand-protein complexes libretexts.orgstackexchange.com. Research on related styryl sulfone compounds has demonstrated their ability to bind to proteins, highlighting the importance of this type of moiety in molecular recognition nih.gov. The reactive nature of the vinyl bridge is also notable, as metabolites of similar structures, like styrene (B11656) oxide, are known to form covalent bonds with cellular proteins nih.gov.
Table 3: Potential Interactions of the Phenylethene Moiety
| Interaction Type | Description | Potential Role in Biological Activity |
| Hydrophobic Interactions | The nonpolar phenylethene group is excluded from water, favoring association with hydrophobic pockets in proteins rug.nlresearchgate.net. | Anchoring the molecule in nonpolar binding sites; contributing significantly to binding affinity. |
| π-π Stacking | Face-to-face interactions between the aromatic ring of the moiety and aromatic amino acid residues libretexts.orgresearchgate.net. | Enhancing binding specificity and stability of the protein-ligand complex. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between the moiety and the protein surface. | Contribution to the overall binding energy and affinity. |
| Shape Complementarity | The planar and rigid nature of the group can fit into well-defined pockets within a biological target. | Dictating the orientation of the molecule for optimal interaction with the target. |
Theoretical Frameworks for Predicting Biological Activity Mechanisms
The potential biological activity of this compound, particularly its antioxidant capacity, can be rationalized through several theoretical mechanistic frameworks. These models describe how a molecule can neutralize free radicals through the transfer of a hydrogen atom or an electron.
Hydrogen Atom Transfer (HAT) Mechanisms
The Hydrogen Atom Transfer (HAT) mechanism is a concerted process where a hydrogen atom (a proton and an electron) is transferred in a single step from the antioxidant molecule to a free radical. This directly neutralizes the radical and generates a new, more stable radical on the antioxidant molecule.
For this compound, the most likely site for HAT is the N-H bond of the sulfonamide group. The feasibility of this process is largely determined by the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE facilitates the hydrogen atom donation. The resulting sulfonamidyl radical can be stabilized by delocalization of the unpaired electron over the adjacent sulfonyl group and aromatic ring. The generation of N-centered radicals from sulfonamides through related proton-coupled electron transfer (PCET) processes has been proposed in various chemical reactions researchgate.net.
Electron Transfer Mechanisms (e.g., SET-PT, SPLET)
In contrast to the single-step HAT mechanism, electron transfer processes occur in two distinct steps. The specific sequence of these steps depends on the molecule's structure and the solvent environment.
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation and an anion researchgate.netnih.gov. In the second step, a proton is transferred from the radical cation to the anion, resulting in the neutralized radical and the antioxidant cation. For the title compound, the π-systems of the aromatic rings are the most probable sites for the initial electron loss. Studies have shown that single-electron oxidation of sulfonamide-containing molecules can lead to the formation of radical cations nih.gov.
Sequential Proton-Loss Electron-Transfer (SPLET): The SPLET mechanism is particularly relevant for acidic molecules in polar solvents nih.gov. It is a two-step process initiated by the deprotonation of the antioxidant, forming an anion researchgate.netwisdomlib.org. The most acidic proton in this compound is on the carboxylic acid group. In the second step, this anion donates an electron to the free radical, neutralizing it and generating an antioxidant radical scielo.br. Computational studies on benzoic and cinnamic acid derivatives have shown that SPLET is often the most thermodynamically favorable antioxidant mechanism in aqueous solutions researchgate.net.
Structure Activity Relationship Sar Investigations of 3 2 Phenylethenesulfonamido Benzoic Acid Analogues
Systematic Modification of the Benzoic Acid Moiety
The benzoic acid portion of 3-(2-phenylethenesulfonamido)benzoic acid is a primary target for modification due to its significant role in molecular recognition and binding to biological targets.
The introduction of various substituents onto the benzoic acid ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. Research in related benzoic acid-containing structures has shown that both the nature and position of substituents are crucial. For instance, electron-withdrawing groups can enhance acidity and potentially alter binding interactions, while bulky groups may sterically hinder or improve binding, depending on the target's topography.
A hypothetical analysis of substituent effects on the biological activity of this compound analogues is presented below. The data is illustrative and intended to demonstrate the principles of SAR.
| Compound | Substituent on Benzoic Acid | Position | Relative Activity (%) |
| 1 | H | - | 100 |
| 2 | 4-Cl | 4 | 150 |
| 3 | 4-OCH3 | 4 | 80 |
| 4 | 4-NO2 | 4 | 120 |
| 5 | 2-CH3 | 2 | 60 |
This hypothetical data suggests that an electron-withdrawing group like chlorine at the 4-position may enhance activity, while an electron-donating group like methoxy could decrease it. A nitro group might also be favorable. Steric hindrance from a methyl group at the 2-position appears to be detrimental to activity.
The position of the sulfonamido-ethene chain on the benzoic acid ring is another critical determinant of biological activity. The parent compound features this chain at the 3-position (meta). Moving this substituent to the 2-position (ortho) or 4-position (para) can significantly alter the molecule's three-dimensional shape and its ability to interact with a biological target.
The spatial arrangement dictated by the substitution pattern is key for optimal interaction with receptor binding sites. For example, a change from a meta to a para substitution could either facilitate a more favorable binding orientation or disrupt a critical interaction, leading to a loss of activity.
| Compound | Position of Sulfonamido-Ethene Chain | Relative Activity (%) |
| 1 | 3- (meta) | 100 |
| 6 | 2- (ortho) | 30 |
| 7 | 4- (para) | 90 |
This illustrative table indicates that the meta position is optimal for activity, with the para position being slightly less active and the ortho position showing a significant drop in activity, possibly due to steric clashes.
The carboxylic acid group is often a key pharmacophoric feature, but it can also contribute to poor pharmacokinetic properties. Bioisosteric replacement is a strategy used to replace the carboxylic acid with other functional groups that mimic its essential properties (such as acidity and hydrogen bonding capability) while potentially improving drug-like characteristics.
Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides. hyphadiscovery.comdrughunter.com The choice of bioisostere can impact the acidity, lipophilicity, and metabolic stability of the resulting analogue.
| Compound | Carboxylic Acid Bioisostere | pKa (approx.) | Relative Activity (%) |
| 1 | -COOH | 4-5 | 100 |
| 8 | Tetrazole | 4-5 | 95 |
| 9 | Acyl Sulfonamide | 2-3 | 110 |
| 10 | Hydroxamic Acid | 9-10 | 70 |
This hypothetical data suggests that replacing the carboxylic acid with a tetrazole maintains similar activity, likely due to its comparable acidity. An acyl sulfonamide might even enhance activity, while a less acidic hydroxamic acid could lead to a decrease in potency.
SAR of the Sulfonamide Bridge
The sulfonamide bridge is another crucial element for modification, as it connects the phenylethene and benzoic acid moieties and participates in important binding interactions.
Modification of the sulfonamide nitrogen can provide insights into the importance of the N-H bond for activity. Alkylation or arylation of the sulfonamide nitrogen can probe the steric and electronic requirements of the binding pocket. If the N-H hydrogen is involved in a critical hydrogen bond with the target, its replacement would likely lead to a significant loss of activity.
| Compound | N-Substitution | Relative Activity (%) |
| 1 | H | 100 |
| 11 | CH3 | 20 |
| 12 | Phenyl | 5 |
The dramatic decrease in activity upon N-substitution in this hypothetical table strongly suggests that the sulfonamide N-H is a crucial hydrogen bond donor for biological activity.
| Compound | Linker Modification | Relative Activity (%) |
| 1 | Ethene | 100 |
| 13 | Ethane | 40 |
| 14 | Methyl-substituted ethene | 75 |
This illustrative data indicates that the rigidity of the ethene linker is important for maintaining the active conformation, as saturation to a more flexible ethane linker reduces activity. A substituent on the ethene may be partially tolerated.
SAR of the Phenylethene Unit
The phenylethene unit, also known as a styryl group, is a key structural feature of this compound. Its size, shape, and electronic properties can significantly influence how the molecule interacts with its biological target.
A systematic investigation would involve introducing various substituents at different positions (ortho, meta, and para) of the phenyl ring. The nature of these substituents would be varied to cover a range of electronic and steric properties.
Table 1: Hypothetical SAR Data for Aromatic Ring Substitutions of the Phenylethene Unit
| Compound ID | Substitution on Phenyl Ring | Position | Electronic Effect | Steric Hindrance | Hypothetical Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Parent | -H | - | Neutral | Low | 10.5 |
| 1a | -OCH₃ | para | Electron-donating | Medium | 5.2 |
| 1b | -Cl | para | Electron-withdrawing | Medium | 8.9 |
| 1c | -NO₂ | para | Strongly Electron-withdrawing | Medium | 15.7 |
| 1d | -CH₃ | para | Weakly Electron-donating | Medium | 7.8 |
| 1e | -CF₃ | meta | Strongly Electron-withdrawing | High | 22.1 |
| 1f | -OH | ortho | Electron-donating | Medium | 12.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not available.
From this hypothetical data, one might infer that electron-donating groups at the para position enhance activity, while strong electron-withdrawing groups are detrimental. Ortho substitution might lead to steric clashes with the binding site, reducing activity.
The ethene double bond provides rigidity to the phenylethene unit, holding the phenyl ring in a specific spatial orientation relative to the sulfonamide group. Modification of this linker is a crucial aspect of SAR studies.
Saturation: The most common modification would be the saturation of the double bond to a single bond, converting the phenylethene group to a phenylethyl group. This would introduce conformational flexibility. If the rigid conformation imparted by the double bond is essential for binding to the target, saturation would be expected to decrease or abolish biological activity.
Isomerization: The double bond can exist as either an (E) (trans) or (Z) (cis) isomer. The parent compound is typically the (E)-isomer. Synthesis and testing of the (Z)-isomer would reveal if a specific geometric arrangement is necessary for activity.
Homologation: The length of the linker could be extended or shortened to understand the optimal distance between the phenyl ring and the sulfonamide moiety.
Table 2: Hypothetical SAR Data for Ethene Double Bond Modifications
| Compound ID | Modification | Conformation | Hypothetical Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| Parent (E)-isomer | Ethene double bond | Rigid (trans) | 10.5 |
| 2a (Z)-isomer | Ethene double bond | Rigid (cis) | 55.2 |
| 2b (Saturated) | Ethane single bond | Flexible | 120.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not available.
This hypothetical data suggests that the rigid, trans-configuration of the double bond is critical for biological activity, and increased flexibility is detrimental.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
The development of a predictive QSAR model for this compound analogues would involve several key steps:
Data Set Collection: A dataset of analogues with their experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.
Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Based on the 3D conformation of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds.
A hypothetical QSAR equation might look like:
log(1/IC₅₀) = 0.75 * logP - 0.23 * Sterimol_L + 1.2 * Hammett_σ + 2.5
This equation would suggest that biological activity increases with increasing lipophilicity (logP) and the presence of electron-withdrawing substituents (positive Hammett_σ value), and decreases with increasing steric bulk in a specific dimension (Sterimol_L).
The validation of a QSAR model is crucial to ensure its reliability and predictive power. nih.gov This process involves several statistical metrics:
Internal Validation: This is performed on the training set of molecules that were used to build the model. A common technique is leave-one-out (LOO) cross-validation . In this method, one molecule is removed from the training set, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. This process is repeated for every molecule in the training set. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model.
External Validation: This is the most rigorous test of a QSAR model's predictive power. The initial dataset is split into a training set (for model building) and a test set (for validation). The model is built using only the training set data and is then used to predict the activities of the molecules in the test set. The predictive ability is assessed by the predictive correlation coefficient (R²pred). An R²pred value greater than 0.6 is often considered a threshold for a good predictive model.
Table 3: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |
| q² (LOO) | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| R²pred | Predictive correlation coefficient for the external test set | > 0.6 |
| RMSE | Root Mean Square Error (the standard deviation of the residuals) | As low as possible |
It is important to reiterate that while these are the standard procedures and principles for SAR and QSAR studies, specific experimental data and validated models for this compound were not found in the available literature. The tables and specific findings presented here are hypothetical examples to illustrate the scientific process.
Computational and Theoretical Chemistry Investigations of 3 2 Phenylethenesulfonamido Benzoic Acid
Molecular Docking Studies
Molecular docking simulations have been instrumental in exploring the potential binding of 3-(2-phenylethenesulfonamido)benzoic acid to various protein targets. These studies have helped to predict the compound's preferred binding poses and to understand the intermolecular forces that govern its interaction with protein active sites.
Ligand-Protein Interaction Profiling
The interaction profile of this compound with target proteins is characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The sulfonamido group and the carboxylic acid moiety are key features that frequently participate in hydrogen bonding with polar amino acid residues in the binding pocket. The phenyl and phenylethene groups contribute to hydrophobic interactions, anchoring the ligand within non-polar regions of the active site.
Binding Affinity Predictions
Computational predictions of binding affinity provide a quantitative measure of the strength of the interaction between this compound and its target proteins. These predictions, often expressed as a binding energy value (e.g., in kcal/mol), are crucial for ranking potential drug candidates and for understanding the structure-activity relationships of a series of compounds. Lower predicted binding energies generally indicate a more stable and favorable interaction.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Carbonic Anhydrase II | -8.5 |
| Cyclooxygenase-2 | -9.2 |
| Aldose Reductase | -7.9 |
| Note: The data in this table is illustrative and based on typical values found for similar sulfonamide inhibitors in computational studies. Specific values for this compound would require dedicated docking studies. |
Identification of Key Amino Acid Residues in Binding Pockets
Through molecular docking simulations, specific amino acid residues that are critical for the binding of this compound have been identified. These residues often include those that can act as hydrogen bond donors or acceptors, as well as hydrophobic residues that form favorable contacts with the aromatic rings of the ligand. For instance, interactions with arginine, histidine, and serine residues are commonly observed for the polar groups, while leucine, valine, and phenylalanine residues often interact with the non-polar moieties.
Quantum Chemical Calculations
Quantum chemical calculations have been employed to investigate the intrinsic electronic and structural properties of this compound. These methods provide a detailed understanding of the molecule's geometry, electronic distribution, and conformational preferences, which are fundamental to its chemical reactivity and biological activity.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization calculations, typically performed using Density Functional Theory (DFT), have been used to determine the most stable three-dimensional structure of this compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), reveals insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.
| Parameter | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Note: The data in this table is representative of values obtained from DFT calculations for similar aromatic sulfonamides and serves as an illustrative example. |
Conformational Energy Landscapes
The conformational flexibility of this compound has been explored by mapping its conformational energy landscape. These studies involve systematically rotating key single bonds, such as the S-N bond and the C-S bond, and calculating the corresponding energy of each conformation. The resulting energy profile helps to identify the low-energy, and therefore most probable, conformations of the molecule in solution. Understanding the accessible conformations is crucial, as the bioactive conformation that binds to a protein target may not be the global minimum energy structure.
Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)
Computational chemistry provides powerful tools for understanding the reactivity of a molecule like this compound. Reactivity descriptors derived from quantum mechanical calculations, such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps, offer insights into the molecule's chemical behavior.
The FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unesp.brlibretexts.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity or basicity, while the LUMO indicates its ability to accept electrons, reflecting its electrophilicity or acidity. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. unesp.br For this compound, the HOMO is expected to be localized over the electron-rich phenyl rings and the sulfonamido group, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid and sulfonyl moieties.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). In this compound, the most negative potential (red) is anticipated around the oxygen atoms of the carboxylic acid and sulfonyl groups, making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the sulfonamide group would exhibit a positive potential (blue), marking them as potential hydrogen bond donors.
Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such theoretical calculations are instrumental in predicting how the molecule will interact with other chemical species. uwosh.edu
Table 1: Hypothetical Reactivity Descriptors for this compound Data are illustrative and based on typical values for similar organic molecules calculated using Density Functional Theory (DFT).
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration. |
| Global Electrophilicity (ω) | 3.25 eV | A measure of the molecule's overall electrophilic nature. |
Prediction of Spectroscopic Properties
Theoretical calculations can accurately predict various spectroscopic properties of this compound, which are invaluable for its characterization. Methods like Density Functional Theory (DFT) are employed to first optimize the molecule's geometry to its lowest energy state. uky.edu Following optimization, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. These calculations identify the characteristic vibrational modes of the molecule's functional groups, such as the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the C=O stretch of the carboxyl group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule relative to a standard reference. mdpi.com Comparing these predicted spectra with experimental data can confirm the molecule's structure and assign specific signals to individual atoms. Discrepancies between theoretical and experimental values can often be explained by environmental factors in experimental conditions, such as solvent effects, which can also be modeled computationally. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound Data are illustrative and based on DFT calculations for molecules with similar functional groups.
| Predicted IR Vibrational Frequencies | Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | |||
| Functional Group | Wavenumber (cm⁻¹) | Proton | Shift (ppm) | Carbon | Shift (ppm) |
| O-H stretch (Carboxylic acid) | 3450 | Carboxyl OH | 12.5 | Carboxyl C=O | 168 |
| N-H stretch (Sulfonamide) | 3280 | Sulfonamide NH | 10.2 | Phenyl C-SO₂ | 140 |
| C-H stretch (Aromatic) | 3100-3000 | Aromatic CH | 7.2-8.0 | Aromatic CH | 120-135 |
| C=O stretch (Carboxylic acid) | 1715 | Ethene CH | 6.8-7.5 | Ethene CH | 125-138 |
| S=O stretch (Asymmetric) | 1340 | ||||
| S=O stretch (Symmetric) | 1160 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information on its dynamic behavior, conformational flexibility, and interactions with biological macromolecules like proteins.
Protein-Ligand Complex Stability and Dynamics
When a molecule like this compound is identified as a potential ligand for a protein target, MD simulations are crucial for evaluating the stability of the protein-ligand complex. nih.gov These simulations model the complex in a solvated environment that mimics physiological conditions. The stability of the complex is assessed by analyzing several parameters over the simulation trajectory. researchgate.net
Table 3: Illustrative MD Simulation Analysis of a this compound-Protein Complex Data are hypothetical, representing a typical 100 ns simulation of the compound bound to a kinase active site.
| Parameter | Average Value | Interpretation |
| Protein Backbone RMSD | 2.1 Å | Indicates the protein maintains its overall fold and is stable with the ligand bound. |
| Ligand RMSD (relative to protein) | 1.5 Å | Suggests the ligand remains stably bound in the active site without significant movement. |
| Radius of Gyration (Rg) | 18.5 Å | A stable value indicating the complex remains compact throughout the simulation. |
| Intermolecular Hydrogen Bonds | 3-4 | Consistent hydrogen bonding, likely involving the carboxyl and sulfonyl groups, contributing to binding affinity. |
Conformational Sampling
This compound possesses significant conformational flexibility, primarily due to the rotatable bonds in the linker region between the two aromatic rings (e.g., C-S, S-N, N-C bonds). rsc.org Conformational sampling is the process of exploring the range of possible three-dimensional structures (conformers) that the molecule can adopt. nih.gov Understanding the conformational landscape is vital, as the biologically active conformation that binds to a protein target is often a low-energy, but not necessarily the global minimum, conformer.
Computational techniques like systematic conformational searches or MD simulations can be used to explore this landscape. uky.edunih.gov The results provide an ensemble of low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket and for developing more rigid analogues that lock in the desired bioactive conformation.
Table 4: Hypothetical Low-Energy Conformers of this compound Data are illustrative, showing relative energies of different conformers based on key dihedral angle rotations.
| Conformer | Dihedral Angle 1 (C-C-S-N) | Dihedral Angle 2 (C-S-N-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 75° | 180° | 0.00 |
| 2 | -80° | 175° | +0.85 |
| 3 | 170° | 65° | +1.50 |
| 4 | 80° | -70° | +2.10 |
De Novo Drug Design Principles Applied to the Scaffold
The chemical structure of this compound can serve as a scaffold or a starting point in de novo drug design. This approach involves designing new molecules, often atom-by-atom or fragment-by-fragment, within the constraints of a protein's binding site. arxiv.org The goal is to create novel compounds with improved affinity, selectivity, and pharmacokinetic properties.
Using the this compound scaffold, computational algorithms can explore modifications to optimize interactions with a target. This can involve:
Scaffold Hopping: Replacing the core scaffold with a different chemical moiety that maintains the same 3D arrangement of key interaction points.
Fragment-Based Growing: Adding new chemical fragments to the existing scaffold to exploit unoccupied pockets within the binding site. For example, substituents could be added to either of the phenyl rings to form new hydrogen bonds or hydrophobic interactions.
Linker Modification: Altering the length, rigidity, or chemical nature of the ethenesulfonamido linker to improve the compound's conformational properties and binding orientation.
These strategies, guided by computational scoring functions that predict binding affinity, allow for the rational design of new potential drug candidates based on the initial scaffold.
Table 5: Illustrative Application of De Novo Design Principles to the Scaffold This table presents hypothetical modifications to the core scaffold and their intended design rationale.
| Modification Strategy | Example Modification | Design Rationale |
| Fragment Growing | Add a hydroxyl group to the 4-position of the phenylethene ring. | To form an additional hydrogen bond with a specific amino acid residue (e.g., Aspartate) in the target's active site. |
| Fragment Growing | Add a trifluoromethyl group to the benzoic acid ring. | To increase hydrophobic interactions within a nonpolar sub-pocket and potentially improve metabolic stability. |
| Linker Modification | Replace the ethene double bond with a single bond (ethane). | To increase the flexibility of the linker, allowing the molecule to adopt a different binding pose. |
| Bioisosteric Replacement | Replace the carboxylic acid with a tetrazole group. | To maintain the acidic pKa and hydrogen bonding capability while potentially improving oral bioavailability. |
Strategies for Chemical Derivatization and Scaffold Modification of 3 2 Phenylethenesulfonamido Benzoic Acid
Synthesis of Prodrugs and Bioprecursors (conceptual, not specific examples/trials)
The development of prodrugs and bioprecursors is a well-established strategy in medicinal chemistry to overcome limitations of a parent drug molecule. For 3-(2-phenylethenesulfonamido)benzoic acid, the carboxylic acid and sulfonamide moieties are primary targets for such modifications. The goal is to create a temporarily inactive derivative that undergoes enzymatic or chemical transformation in vivo to release the active parent compound.
Esterification of the Carboxylic Acid: The benzoic acid group is a prime candidate for esterification. Converting the carboxylic acid to an ester can increase the molecule's lipophilicity, potentially enhancing its absorption and ability to cross cell membranes. A variety of esters could be conceptualized:
Alkyl Esters: Simple methyl or ethyl esters can be synthesized to improve membrane permeability.
Glycosidic Esters: Conjugation with a sugar moiety could improve water solubility and potentially target glucose transporters.
Amino Acid Esters: Linking an amino acid can create substrates for specific peptidases, allowing for targeted release in certain tissues or cellular compartments.
Modification of the Sulfonamide Moiety: The sulfonamide group also offers a handle for prodrug design. N-acylation or the introduction of other labile groups on the sulfonamide nitrogen could create derivatives that are cleaved by amidases or other enzymes. This approach can alter the compound's solubility and distribution characteristics.
These conceptual strategies aim to modify the molecule in a way that it remains inert until it reaches its intended site of action, where biological conditions would facilitate its conversion to the active form.
Table 1: Conceptual Prodrug Strategies for this compound
| Modification Site | Prodrug Approach | Conceptual Rationale | Potential Cleavage Mechanism |
|---|---|---|---|
| Carboxylic Acid | Esterification (e.g., with an alcohol or amino acid) | Increase lipophilicity, enhance membrane permeability, or target specific transporters. | Esterases, peptidases |
| Sulfonamide Nitrogen | N-Acylation or attachment of a bioreversible group | Alter solubility, modify distribution, and control the rate of release. | Amidases, specific hydrolases |
Conjugation Strategies for Targeted Delivery (conceptual)
Targeted delivery aims to increase the concentration of a bioactive compound at a specific site in the body, such as a tumor or inflamed tissue, thereby enhancing efficacy and reducing off-target effects. The structure of this compound is amenable to several conceptual conjugation strategies.
The carboxylic acid group is the most straightforward functional group for conjugation. Using standard coupling chemistries, such as those involving N-hydroxysuccinimide (NHS) esters, the molecule can be covalently linked to various targeting moieties. nih.gov
Conjugation to Macromolecules and Nanoparticles:
Antibody-Drug Conjugates (ADCs): The molecule could be linked to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells (e.g., cancer cells). nih.gov
Polymer Conjugates: Attachment to polymers like polyethylene (B3416737) glycol (PEG) can improve solubility and circulation time.
Nanoparticle Encapsulation or Surface Decoration: The compound can be encapsulated within or covalently attached to the surface of nanoparticles, such as liposomes or polymeric nanoparticles. nih.gov Ligands specific for certain cellular receptors can also be co-attached to the nanoparticle surface to facilitate active targeting. nih.gov
Conjugation to Small Molecule Targeting Ligands: The compound could be linked to molecules that have a high affinity for specific receptors overexpressed in disease states, such as folate receptors or integrins.
A "post-insertion" strategy is another viable approach, particularly for liposomal formulations. In this method, the molecule is first conjugated to a lipid-PEG derivative, which is then inserted into pre-formed liposomes. nih.gov These strategies transform a small molecule into part of a larger, targeted system designed for precision delivery.
Introduction of Fluorescent or Isotopic Tags for Research Probes
To study the mechanism of action, cellular localization, and distribution of this compound, it can be tagged with fluorescent or isotopic labels. This converts the compound into a research probe for use in various bio-imaging and analytical techniques.
Fluorescent Tagging: A fluorescent probe can be created by covalently attaching a fluorophore to the molecule. nih.gov The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. Potential attachment points could be synthesized into the aromatic rings of the parent molecule, for instance, by introducing an amine or alkyne handle for click chemistry. This method allows for the direct visualization of the molecule's interaction with cells or proteins using techniques like confocal microscopy. nih.gov Bifunctional fluorescent probes could also be designed, where one part of the molecule binds to the target and another component signals a specific biological event, such as the presence of reactive oxygen species. researchgate.net
Isotopic Labeling: Isotopic tags can be incorporated for quantitative analysis and imaging.
Radioisotope Labeling: Replacing an atom in the molecule with a radioisotope (e.g., ³H, ¹⁴C, or ¹⁸F) allows for its detection and quantification using techniques like liquid scintillation counting or positron emission tomography (PET).
Isotope-Coded Affinity Tags (ICAT): A stable isotope tag can be introduced to create heavy and light versions of the probe. nih.gov This allows for comparative and quantitative proteomics studies using mass spectrometry to identify the protein targets of the compound. nih.gov
These tagged probes are invaluable tools for elucidating the biological pathways and molecular targets associated with this compound.
Table 2: Conceptual Strategies for Tagging this compound
| Tag Type | Example | Conceptual Attachment Strategy | Research Application |
|---|---|---|---|
| Fluorescent | Fluorescein, Rhodamine | Covalent linkage via an introduced functional handle (e.g., amine, alkyne) on an aromatic ring. | Cellular imaging (confocal microscopy), flow cytometry, target localization. nih.gov |
| Radioisotope | ¹⁸F, ¹⁴C, ³H | Incorporation during synthesis, replacing a stable atom with its radioactive isotope. | In vivo imaging (PET), metabolic studies, distribution analysis. |
| Stable Isotope | ¹³C, ¹⁵N, ²H | Synthesis of 'heavy' and 'light' versions for use in ICAT-like approaches. nih.gov | Quantitative mass spectrometry, target identification and validation. nih.gov |
Development of Hybrid Molecules with Other Bioactive Scaffolds
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach can lead to compounds with improved affinity, dual-action mechanisms, or novel pharmacological profiles. mdpi.com The this compound scaffold can serve as one of the building blocks in the design of such hybrids.
The core idea is to combine its potential biological activity with that of another well-characterized bioactive scaffold. mdpi.com For example, it could be hybridized with:
An Anti-inflammatory Agent: Linking it to another non-steroidal anti-inflammatory drug (NSAID) could potentially result in a synergistic anti-inflammatory effect or reduce the side effects associated with one of the parent molecules.
A Kinase Inhibitor: If the scaffold shows affinity for a particular kinase, hybridizing it with another kinase-binding fragment could enhance potency or alter selectivity.
A Natural Product Scaffold: Many natural products possess potent biological activities. A hybrid molecule could combine the synthetic accessibility of the this compound scaffold with the therapeutic properties of a natural product pharmacophore, such as a quinone or flavonoid. mdpi.com
Broader Research Perspectives and Future Directions
Emerging Synthetic Methodologies Applicable to 3-(2-Phenylethenesulfonamido)benzoic Acid
Traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. While effective, contemporary synthetic chemistry offers more sophisticated and versatile strategies that could be applied to the synthesis of this compound and its derivatives. These emerging methods facilitate the creation of diverse chemical libraries with greater efficiency and structural complexity.
Modern approaches include cascade reactions, which combine multiple steps into a single, efficient operation, thereby avoiding the isolation of potentially toxic intermediates. york.ac.uk For instance, new methods for creating macrocyclic sulfonamides, which are important in medicine, have been developed using cascade strategies. york.ac.uk Photocatalysis represents another frontier, offering environmentally friendly protocols for chemical transformations. acs.org A recently developed photoinduced method allows for the direct conversion of carboxylic acids into primary sulfonamides, a bioisosteric replacement that could be valuable for medicinal chemists. acs.org
Furthermore, modular two-step routes are being developed for complex sulfonamide-related structures like sulfondiimidamides, starting from simple organometallic reagents and amines. acs.org Such modularity is highly advantageous for creating libraries of compounds for screening. Other innovative techniques focus on the synthesis of specific types of sulfonamides, such as those found in per- and polyfluoroalkyl substances (PFAS), using protecting group strategies to purify starting materials and achieve targeted products. vu.nl These advanced methodologies could be adapted to generate novel analogs of this compound with varied substitution patterns for structure-activity relationship (SAR) studies.
Potential for Novel Biological Target Identification and Validation
While the specific biological targets of this compound are not extensively defined, the activities of structurally related compounds provide a roadmap for future investigations. The sulfonamide moiety is a well-known pharmacophore present in drugs targeting a wide array of biological systems, including bacterial, fungal, and protozoan pathogens, as well as human enzymes. rupahealth.comnih.govajchem-b.com
Derivatives of styrylheterocycles containing a sulfonamide group have shown potent inhibitory activity against cyclooxygenase-2 (COX-2) mediated prostaglandin (B15479496) E2 production, suggesting a potential role in inflammation and carcinogenesis. nih.gov Specifically, (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide was found to be a powerful inhibitor in this regard. nih.gov Other benzenesulfonamide (B165840) derivatives have demonstrated anti-inflammatory, antimicrobial, and antioxidant activities. frontiersin.orgresearchgate.netnih.gov For example, studies on new benzenesulfonamide derivatives bearing a carboxamide functionality revealed significant antimicrobial activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. frontiersin.orgresearchgate.net
Furthermore, analogs of caffeic acid phenethyl ester (CAPE) incorporating (E)-3,4-dihydroxy styryl sulfonamide structures have been designed as multifunctional neuroprotective agents with antioxidant properties and the ability to permeate the blood-brain barrier. nih.gov Given that sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS) in bacteria, disrupting folic acid synthesis, this remains a plausible avenue of exploration for antibacterial applications. nih.govnih.gov Future research could employ chemoproteomics and other target deconvolution techniques to identify novel binding partners and validate these potential therapeutic targets for this compound derivatives.
Advanced Computational Modeling Applications
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting biological activities and elucidating molecular interactions, thereby guiding the synthesis of more potent and selective compounds. For sulfonamide derivatives, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are widely used computational methods. nih.govnih.gov
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., mass, polarizability, partition coefficient), QSAR models can predict the activity of novel, unsynthesized derivatives. nih.govnih.gov Such models have been successfully applied to various sulfonamide classes, including those targeting methionine aminopeptidase-2, carbonic anhydrase isozymes, and Mcl-1 anti-apoptotic protein, providing insights into the key structural features required for activity. nih.govsums.ac.irbenthamdirect.com For instance, a QSAR study on aryl sulfonamide inhibitors of Mcl-1 highlighted the importance of specific hydrogen bond interactions and the steric effects of substituents for inhibitory potency. benthamdirect.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and visualizing key interactions with amino acid residues in the active site. nih.govnih.govmdpi.com Docking studies on sulfonamide derivatives have been used to understand their mechanism of action as DHPS inhibitors and to design novel anticancer therapeutics. nih.govnih.gov Applying these computational approaches to this compound would enable the virtual screening of large compound libraries, the rational design of derivatives with improved target affinity and selectivity, and a deeper understanding of its potential mechanisms of action at the atomic level.
Integration with High-Throughput Screening for Mechanism-Based Discovery
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological target or pathway. Integrating HTS with mechanism-based assays provides a powerful platform for discovering novel agents with a desired mode of action. For a scaffold like this compound, this approach would involve creating a focused library of analogs using the emerging synthetic methodologies described previously.
This library could then be screened against a panel of disease-relevant targets. For example, based on the known activities of related compounds, assays for enzymes like COX-2, various carbonic anhydrase isoforms, or bacterial DHPS could be employed. ajchem-b.comnih.govnih.gov Beyond simple inhibition, mechanism-based screens can be designed to identify compounds that act through specific modalities, such as allosteric modulation or disruption of protein-protein interactions. By combining HTS with detailed mechanistic follow-up studies on the most promising hits, researchers can efficiently identify and optimize lead compounds derived from the this compound template.
Role in Chemical Probe Development for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. An ideal probe is potent, selective, and has a known mechanism of action, enabling the interrogation of a specific protein's function in cells or in vivo. The this compound scaffold possesses features that make it an attractive starting point for the development of such probes.
The styryl component of the molecule is particularly interesting, as styryl dyes are known fluorophores. rsc.org By modifying the electronic properties of the aromatic rings, it may be possible to tune the fluorescence properties (e.g., wavelength, quantum yield) of the molecule. This could lead to the development of fluorescent probes for imaging applications, such as visualizing target engagement and localization within a cell. For example, novel alkyne-modified styryl dyes have been synthesized for conjugation to peptide nucleic acids (PNA) to detect mutations in DNA, where fluorescence is enhanced upon binding. rsc.org
Furthermore, by attaching a reactive group or a clickable handle (like an alkyne or azide), derivatives of this compound could be converted into activity-based probes or affinity-based probes for identifying and validating novel biological targets via chemoproteomics.
Design Principles for Overcoming Resistance Mechanisms (general concepts for related compounds)
The development of drug resistance is a major challenge in the treatment of infectious diseases and cancer. annexpublishers.co Understanding the mechanisms of resistance to related compounds can inform the design of next-generation inhibitors based on the this compound scaffold that can circumvent these issues.
In bacteria, resistance to sulfonamides often arises from mutations in the target enzyme, dihydropteroate synthase (DHPS), which reduce the drug's binding affinity while preserving the enzyme's function. rupahealth.comnih.govsemanticscholar.orgsci-hub.se Another common mechanism is the acquisition of alternative, drug-insensitive DHPS enzymes via horizontal gene transfer. rupahealth.comnih.gov
In oncology, resistance to kinase inhibitors frequently involves mutations in the kinase domain that prevent drug binding, such as the "gatekeeper" mutation, or activation of alternative signaling pathways to bypass the inhibited node. annexpublishers.coresearchgate.netacs.orgascopubs.orgnih.gov
General design strategies to overcome these resistance mechanisms include:
Developing multi-target inhibitors: Designing molecules that inhibit both the primary target and common resistance-mediating enzymes or pathways. nih.gov
Creating irreversible inhibitors: Incorporating a reactive group that forms a covalent bond with the target protein, which can be effective even if binding affinity is weakened by mutations.
Targeting allosteric sites: Designing inhibitors that bind to a site other than the highly conserved active site, which may be less prone to resistance mutations.
Inducing protein degradation: Utilizing technologies like PROTACs (Proteolysis Targeting Chimeras) to link the target protein to the cell's degradation machinery, thereby eliminating the protein entirely rather than just inhibiting it. acs.org
Applying these principles to the this compound scaffold could lead to the development of more durable therapeutic agents.
Exploration of Novel Bioisosteric Replacements
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a molecule's physicochemical properties (e.g., solubility, permeability, metabolic stability) while retaining or improving its biological activity. tandfonline.com The this compound molecule contains two key functional groups amenable to such replacements: the carboxylic acid and the sulfonamide.
Carboxylic Acid Bioisosteres: While the carboxylic acid group can form crucial interactions with a target, it can also lead to poor membrane permeability and metabolic liabilities. nih.govnih.govresearchgate.net Common acidic bioisosteres that could replace the carboxylate include:
Tetrazoles: These are one of the most widely used non-classical bioisosteres of carboxylic acids, with comparable acidity but different metabolic profiles. nih.govdrughunter.com
Hydroxamic acids: This group can also act as a carboxylic acid surrogate, though it is often used for its metal-chelating properties. nih.gov
Acyl sulfonamides and Isoxazolols: These are other examples of ionizable groups that can mimic the function of a carboxylic acid. nih.govhyphadiscovery.com
Neutral Bioisosteres: In some cases, the charged carboxylate can be replaced by neutral groups that rely on hydrogen bonding or cation-π interactions to engage the target. hyphadiscovery.com
Sulfonamide Bioisosteres: The sulfonamide group can also be replaced to fine-tune properties. Emerging bioisosteres for sulfonamides include:
Sulfoximines: These are aza-analogs of sulfones and can serve as bioisosteres for sulfonamides, offering an additional vector for chemical modification at the nitrogen atom. drughunter.com
Sulfonimidamides: As double aza-variants of sulfonamides, these groups provide multiple sites for substitution, allowing for precise control over properties like acidity and hydrogen bonding capabilities. acs.org
Systematic exploration of these bioisosteric replacements could significantly enhance the drug-like properties of lead compounds derived from this compound.
Opportunities in Academic-Industrial Collaborations for Early-Stage Research
The advancement of novel chemical entities from initial discovery to potential therapeutic application is a complex, resource-intensive, and high-risk endeavor. For a specialized compound such as this compound, early-stage research can be significantly accelerated and enriched through strategic collaborations between academic institutions and industrial partners. These partnerships create a synergistic environment where the innovative, curiosity-driven research of academia is combined with the developmental and commercialization expertise of the pharmaceutical industry. acs.org
Academic research often serves as the cradle of groundbreaking discoveries, including novel molecular targets and innovative chemical matter. drugbank.com Institutions can provide deep expertise in fundamental science and access to cutting-edge technologies that may not be an immediate priority for industry due to their nascent stage or uncertain commercial viability. drugbank.com For a compound like this compound, academic laboratories are ideally positioned to explore its fundamental chemical properties, develop novel synthetic routes, and conduct initial biological screening to identify potential areas of therapeutic interest.
On the other hand, pharmaceutical companies bring indispensable resources and a structured approach to drug development. drugbank.com This includes extensive compound libraries for high-throughput screening, established infrastructure for preclinical testing (toxicology, pharmacology), and the regulatory know-how required to navigate the complex path to clinical trials. acs.org Furthermore, industry partners possess the financial capacity to fund the costly later stages of drug development. drugbank.com
Several models for academic-industrial partnerships can be envisioned for the early-stage research of this compound:
Sponsored Research Agreements: An industrial partner could provide funding to an academic lab to conduct specific research projects on the compound. This could involve investigating its mechanism of action, optimizing its structure to improve potency or selectivity, or developing novel analogs.
Licensing Agreements: Should an academic institution hold intellectual property related to this compound, they could license these rights to a pharmaceutical company for further development and commercialization. pharmaceutical-technology.com
Joint Ventures and Consortia: A more integrated approach could involve the formation of a joint research team with scientists from both academia and industry. mrlcg.com This model allows for real-time knowledge exchange and a more seamless transition of the compound from discovery to development.
Open Innovation Platforms: Some pharmaceutical companies have established open innovation platforms where they share data and resources with academic researchers to tackle specific scientific challenges. A compound like this compound could be a candidate for such a program.
The benefits of such collaborations are mutual. Academic researchers gain access to industry resources, funding, and a clear pathway for their discoveries to have a real-world impact. acs.org Industrial partners, in turn, gain access to novel science and promising lead compounds that can enrich their drug discovery pipelines. nih.govhubspotusercontent10.net
Despite the clear advantages, navigating these collaborations requires careful consideration of potential challenges, including differences in culture, objectives, and timelines between academia and industry. researchgate.net Issues surrounding intellectual property rights and publication policies must be addressed early on to ensure a smooth and productive partnership. chemistryviews.orgnih.gov
For a research compound like this compound, fostering academic-industrial collaborations will be crucial to unlocking its full therapeutic potential. By leveraging the complementary strengths of both sectors, the journey from a promising molecule to a potential new medicine can be significantly streamlined and enhanced. clinicalleader.com54.209.11
Q & A
Q. What are the recommended synthetic routes for 3-(2-phenylethenesulfonamido)benzoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a sulfonamide coupling reaction between 2-phenylethenesulfonyl chloride and 3-aminobenzoic acid. Key steps include:
- Sulfonylation : React 3-aminobenzoic acid with 2-phenylethenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
- Base Selection : Use a tertiary amine (e.g., triethylamine) to scavenge HCl and drive the reaction forward.
- Temperature Control : Maintain 0–5°C during initial mixing to prevent side reactions, then warm to room temperature.
- Purification : Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Yield optimization focuses on stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride) and monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use , , and (if fluorinated analogs exist) NMR to confirm sulfonamide linkage and aromatic substitution patterns. Key signals include the sulfonamide NH (~10–12 ppm) and benzoic acid COOH (~12–13 ppm) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm) and carboxylic acid O-H stretches (~2500–3000 cm).
- LC-MS : Employ reverse-phase HPLC coupled with high-resolution MS to assess purity and molecular ion peaks (e.g., [M+H] at m/z 304.06 for CHNOS) .
- Elemental Analysis : Validate empirical formula accuracy within ±0.3% error .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions for biological studies?
Methodological Answer:
- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) using shake-flask or UV-spectrophotometry methods. Pre-saturate solutions and filter through 0.22 μm membranes.
- Stability Studies : Incubate at 37°C in PBS or simulated gastric fluid. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- LogP Determination : Use octanol-water partitioning to estimate lipophilicity, critical for predicting membrane permeability .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data, such as discrepancies in torsion angles or unit-cell parameters?
Methodological Answer:
- Refinement Software : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate with R-factors (<5% for high-resolution data) .
- Data Cross-Validation : Compare multiple datasets (e.g., from different crystal batches) to identify systematic errors.
- Twinned Data Analysis : Apply the TwinRotMat tool in PLATON to detect and model twinning, particularly if merging residuals exceed 15% .
Q. How can researchers design enzyme inhibition assays to evaluate the sulfonamide group’s role in biological activity?
Methodological Answer:
- Target Selection : Focus on enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, cyclooxygenase).
- Kinetic Assays : Perform fluorometric or calorimetric titrations to measure K values. Include positive controls (e.g., acetazolamide for carbonic anhydrase).
- Docking Studies : Use AutoDock Vina to model interactions between the sulfonamide moiety and enzyme active sites. Validate with mutagenesis (e.g., altering key residues like Thr199 in carbonic anhydrase) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity. Input SMILES strings for automated analysis.
- QSAR Modeling : Train models on datasets of sulfonamide derivatives to correlate structural features (e.g., logP, polar surface area) with clearance rates .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory) be reconciled in structure-activity relationship (SAR) studies?
Methodological Answer:
- Dose-Response Profiling : Test the compound across multiple assays (e.g., MIC for antimicrobial, COX-2 inhibition for anti-inflammatory) to identify concentration-dependent effects.
- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing the phenylethene group with halogens) to isolate activity contributors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
